molecular formula C20H22N4 B12278417 N-methyl-N-[1-(quinolin-2-yl)piperidin-4-yl]pyridin-2-amine

N-methyl-N-[1-(quinolin-2-yl)piperidin-4-yl]pyridin-2-amine

Cat. No.: B12278417
M. Wt: 318.4 g/mol
InChI Key: DXSNNVQSMAVBBB-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(quinolin-2-yl)piperidin-4-yl]pyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(quinolin-2-yl)piperidin-4-yl]pyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of quinoline derivatives with piperidine and pyridine intermediates. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(quinolin-2-yl)piperidin-4-yl]pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N-[1-(quinolin-2-yl)piperidin-4-yl]pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(quinolin-2-yl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(2-quinolinylmethyl)amine
  • N-methyl-N-(pyridin-2-ylmethyl)amine
  • N-methyl-N-(quinolin-2-yl)piperidine

Uniqueness

N-methyl-N-[1-(quinolin-2-yl)piperidin-4-yl]pyridin-2-amine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H22N4

Molecular Weight

318.4 g/mol

IUPAC Name

N-methyl-N-(1-quinolin-2-ylpiperidin-4-yl)pyridin-2-amine

InChI

InChI=1S/C20H22N4/c1-23(19-8-4-5-13-21-19)17-11-14-24(15-12-17)20-10-9-16-6-2-3-7-18(16)22-20/h2-10,13,17H,11-12,14-15H2,1H3

InChI Key

DXSNNVQSMAVBBB-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC3=CC=CC=C3C=C2)C4=CC=CC=N4

Origin of Product

United States

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